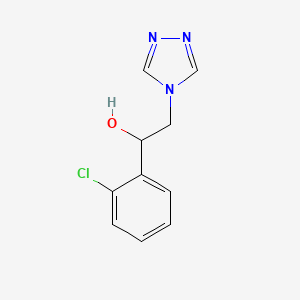
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that belongs to the family of triazole antifungal agents. It is commonly known as Clotrimazole, which is a widely used antifungal medication. This chemical compound is synthesized using various methods, and it has been extensively studied for its scientific research applications.
科学研究应用
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its scientific research applications. It is commonly used as a tool compound in various biological assays, including antifungal, antibacterial, and antiparasitic assays. Moreover, this compound has been used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is based on its ability to inhibit the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity, resulting in the death of the fungal cells. This mechanism of action is specific to fungi and does not affect mammalian cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Moreover, this compound has been shown to have antibacterial and antiparasitic effects. However, it has no effect on viruses.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has several advantages for lab experiments. It is a widely available and affordable compound that can be easily synthesized using various methods. Moreover, it has a well-established mechanism of action, making it a useful tool compound for various biological assays. However, this compound has some limitations, such as its specificity to fungi and its potential toxicity to mammalian cells.
未来方向
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has several potential future directions. It can be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV. Moreover, it can be used in the development of new antifungal agents that are more effective and less toxic than current antifungal agents. Additionally, this compound can be used in the development of new biological assays for the screening of new drugs and the study of various biological processes.
Conclusion:
This compound is a widely used chemical compound that has been extensively studied for its scientific research applications. It is commonly used as a tool compound in various biological assays, and it has been used in the development of new drugs for the treatment of various diseases. This compound has a well-established mechanism of action, and it has several advantages and limitations for lab experiments. Moreover, it has several potential future directions, making it a promising compound for scientific research.
合成方法
The synthesis of 1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol involves the reaction between 2-chlorophenyl isocyanate and 1,2,4-triazole-4-carboxylic acid, followed by the reduction of the resulting 1-(2-chlorophenyl)-2-(1,2,4-triazol-4-yl)imidazole with sodium borohydride. This method is widely used in the pharmaceutical industry for the production of Clotrimazole.
属性
IUPAC Name |
1-(2-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPYHUOMNETLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)

![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)



![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)